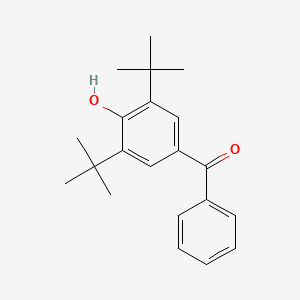

3,5-Di-t-butyl-4-hydroxybenzophenone

Description

Structure

3D Structure

Properties

CAS No. |

7175-89-5 |

|---|---|

Molecular Formula |

C21H26O2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(3,5-ditert-butyl-4-hydroxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C21H26O2/c1-20(2,3)16-12-15(13-17(19(16)23)21(4,5)6)18(22)14-10-8-7-9-11-14/h7-13,23H,1-6H3 |

InChI Key |

IVJWTXOJMVZAEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Antioxidant and Photostabilizing Action in 3,5 Di T Butyl 4 Hydroxybenzophenone Systems

Radical Scavenging Mechanisms of the Hindered Phenol (B47542) Moiety

The antioxidant capability of 3,5-Di-t-butyl-4-hydroxybenzophenone is centered on its 2,6-di-tert-butylphenol (B90309) group. This sterically hindered phenolic structure is highly effective at interrupting the chain reactions propagated by free radicals, which are a primary cause of material degradation.

Characterization and Stability of Phenoxyl Radicals

Upon donating the hydrogen atom, the hindered phenol is converted into a phenoxyl radical (Ar-O•). The effectiveness of a hindered phenolic antioxidant is critically dependent on the stability of this newly formed radical. If the phenoxyl radical were highly reactive, it could potentially initiate new degradation chains itself. However, in the case of this compound, the resulting phenoxyl radical is exceptionally stable for two main reasons:

Steric Hindrance : The large tert-butyl groups physically shield the radical oxygen atom, preventing it from easily reacting with other molecules. energiforsk.sevinatiorganics.com This steric protection significantly reduces its reactivity and slows down potential side reactions. acs.org

Resonance Delocalization : The unpaired electron on the oxygen atom is not localized. Instead, it is delocalized across the entire aromatic ring system through resonance. This distribution of the electron density over several atoms greatly stabilizes the radical, rendering it much less reactive than the initial free radical it quenched.

Stable phenoxyl radicals are often persistent and can even participate in terminating a second radical, further enhancing the antioxidant efficiency of the parent molecule. cmu.edu

Interaction Kinetics with Peroxy, Alkyl, and Hydroxyl Radicals

The rate at which this compound can scavenge radicals is a key measure of its antioxidant efficacy. This is quantified by the inhibition rate constant (kᵢₙₕ). The kinetics of hindered phenols' reactions with various radicals have been extensively studied. While specific data for this compound is integrated within the broader class of hindered phenols, the rate constants for closely related compounds like 2,6-di-tert-butylphenol provide excellent insight into its reactivity.

Hydroxyl radicals (•OH) are extremely reactive and react with phenols at near diffusion-controlled rates. mdpi.com Peroxyl (ROO•) and alkyl (R•) radicals are central to polymer degradation and lipid peroxidation, making the reaction rates with these species particularly relevant. The steric hindrance from the ortho tert-butyl groups can influence the reaction rate, generally leading to slower kinetics compared to unhindered phenols, but this is compensated by the high stability of the resulting phenoxyl radical. ustc.edu.cnenergiforsk.se

| Radical Type | Exemplar Hindered Phenol | Rate Constant (k) (M⁻¹s⁻¹) | Temperature (°C) | Solvent |

|---|---|---|---|---|

| Peroxyl (ROO•) | 2,6-Di-tert-butyl-4-methylphenol (BHT) | 1.3 x 10⁴ | 37 | Chlorobenzene |

| Alkyl (R•) | 2,6-Di-tert-butylphenol | ~1.0 x 10⁴ | 25 | Toluene |

| Hydroxyl (•OH) | Phenol (general class) | 10⁹ - 10¹⁰ | 25 | Aqueous |

Synergistic Effects in Multifunctional Hybrid Architectures

The efficacy of this compound stems from its ability to simultaneously address different degradation pathways. This is achieved through the covalent linkage of an antioxidant group and a photostabilizing group, creating an intramolecular synergistic system.

Polymers are susceptible to two primary forms of degradation: thermo-oxidative degradation, caused by heat and oxygen, and photo-oxidative degradation, initiated by exposure to ultraviolet (UV) radiation. This compound is specifically designed to combat both. Studies on analogous molecules that incorporate both hindered phenol and benzophenone (B1666685) structures into a single compound confirm the effectiveness of this hybrid approach. nih.govnih.gov

The dual functionality can be broken down as follows:

Thermo-oxidative Protection : The 3,5-di-t-butyl-4-hydroxyphenyl (hindered phenol) portion of the molecule acts as a primary antioxidant. amfine.com During thermal processing or prolonged exposure to heat, polymers generate highly reactive free radicals. The hindered phenol group neutralizes these radicals by donating its phenolic hydrogen atom, thereby terminating the radical chain reactions that lead to polymer breakdown.

Photo-oxidative Protection : The benzophenone moiety functions as a potent UV absorber. It absorbs harmful UV radiation and dissipates the energy as harmless heat, preventing the initial formation of free radicals that would otherwise trigger photo-degradation. bohrium.com

By having both mechanisms within one molecule, the compound provides comprehensive protection, reducing the polymer's susceptibility to degradation under a wide range of environmental conditions. nih.gov Research on similar hybrid stabilizers demonstrates superior anti-aging performance in both thermo-oxidative and UV aging tests compared to systems using individual additives. nih.govnih.gov

Table 1: Functional Moieties and Protective Actions

| Molecular Moiety | Primary Function | Degradation Pathway Mitigated | Mechanism of Action |

|---|---|---|---|

| Hindered Phenol (3,5-di-t-butyl-4-hydroxyphenyl) | Antioxidant | Thermo-oxidative | Scavenges peroxy and alkyl radicals by donating a hydrogen atom, terminating degradation chain reactions. |

| Benzophenone | UV Absorber | Photo-oxidative | Absorbs incident UV radiation and dissipates it as thermal energy, preventing photo-initiation of radicals. |

The enhanced performance of this compound is rooted in both intramolecular and intermolecular interactions.

Intramolecular Synergy: The primary advantage of this hybrid architecture is the intramolecular synergistic effect. Because the antioxidant and UV-absorbing groups are covalently bonded, they are guaranteed to be present in the same location within the polymer matrix. This ensures that once a polymer chain is protected from UV-induced radical formation by the benzophenone part, the hindered phenol part is immediately available to quench any free radicals that may form through other means, such as thermal stress. This co-location overcomes issues of additive migration or uneven distribution that can occur with simple blends of separate stabilizers. google.com

Inhibition of Polymer Degradation Processes

The ultimate goal of a stabilizer is to preserve the physical and chemical integrity of the polymer. This compound achieves this by directly interfering with the chemical reactions that cause polymer properties to deteriorate.

The degradation of a polymer's molecular structure typically involves two competing processes: chain scission (the breaking of polymer backbone bonds) and crosslinking (the formation of new bonds between chains). mdpi.com Chain scission leads to a reduction in molecular weight and a loss of strength, while excessive crosslinking can cause embrittlement.

The dual-action mechanism of this compound effectively suppresses both phenomena:

Inhibition of Photo-initiation : The benzophenone function prevents UV light from cleaving chemical bonds in the polymer, which is a primary source of the initial radicals that lead to both scission and crosslinking. researchgate.net

Termination of Radical Chains : The hindered phenol function scavenges the radicals that propagate degradation. By terminating these chain reactions, it prevents the subsequent steps of chain scission and the formation of covalent bonds that lead to crosslinking. amfine.com

This combined approach provides a robust defense against the structural changes that compromise the polymer's performance and lifespan.

The macroscopic consequences of polymer degradation include discoloration and the loss of mechanical properties. The stabilizing action of this compound directly mitigates these issues.

Prevention of Discoloration: Polymer yellowing and discoloration are often the result of the formation of chromophoric structures, which are created during oxidative degradation. stabilization-technologies.com By effectively inhibiting these oxidative reactions, the hindered phenol component of the stabilizer prevents the formation of these undesirable color bodies, thereby maintaining the aesthetic appeal of the final product. amfine.com

Retention of Mechanical Properties: The mechanical integrity of a polymer—including its tensile strength, flexibility, and impact resistance—is directly linked to its molecular weight and structure. By suppressing chain scission and uncontrolled crosslinking, this compound helps preserve the polymer's intended molecular architecture. This preservation translates directly into a longer service life, with the material retaining its critical mechanical properties even after prolonged exposure to heat and light. Studies on similar hybrid stabilizers show they effectively maintain key physical properties such as melt flow index and transmittance after artificial aging. nih.gov

Table 2: Effects of Stabilization on Polymer Properties

| Degradation Phenomenon | Effect on Polymer without Stabilizer | Mitigating Action of this compound |

|---|---|---|

| Chain Scission | Reduced molecular weight, loss of strength and ductility. | Inhibits radical-induced bond cleavage. |

| Crosslinking | Increased brittleness, formation of gels. | Prevents formation of intermolecular bonds by terminating radical sites. |

| Oxidation | Formation of chromophores (discoloration), surface cracking. | Scavenges free radicals to prevent oxidative reactions. |

| Mechanical Property Loss | Reduced tensile strength, impact resistance, and elongation. | Preserves molecular weight and polymer structure. |

Advanced Spectroscopic and Structural Elucidation of 3,5 Di T Butyl 4 Hydroxybenzophenone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), it is possible to deduce the structural connectivity and even stereochemical relationships within a molecule.

Proton (¹H) NMR for Structural Connectivity

Proton NMR spectroscopy of compounds within the 3,5-di-t-butyl-4-hydroxyphenyl family reveals characteristic signals that can be assigned to the different types of protons present in the molecule. For a related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, the ¹H NMR spectrum displays distinct peaks corresponding to the aromatic protons, the aldehydic proton, the hydroxyl proton, and the protons of the tert-butyl groups.

The protons of the two equivalent tert-butyl groups typically appear as a sharp singlet in the upfield region of the spectrum, integrating to 18 protons. The aromatic protons, situated on the phenyl ring, generally appear as a singlet, integrating to two protons, due to their symmetrical environment. The hydroxyl proton often presents as a broad singlet, and its chemical shift can be concentration and solvent dependent. The aldehydic proton, if present, would resonate at a significantly downfield position.

A representative ¹H NMR data for a similar compound, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, is presented below:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.45 | s | 18H | -C(CH₃)₃ |

| 4.58 | s | 2H | -CH₂OH |

| 5.15 | s | 1H | -OH |

| 7.15 | s | 2H | Ar-H |

Note: This data is for an analogue and serves as an illustrative example.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In the case of 3,5-di-t-butyl-4-hydroxybenzophenone and its analogues, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom.

For instance, in the ¹³C NMR spectrum of the related 3,5-di-tert-butyl-4-hydroxybenzaldehyde, one would expect to see signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the tert-butyl groups. The quaternary carbon attached to the hydroxyl group and the carbons bearing the tert-butyl groups would have characteristic chemical shifts.

The following table summarizes the expected ¹³C NMR chemical shifts for 3,5-di-tert-butyl-4-hydroxybenzaldehyde:

| Chemical Shift (δ) ppm | Assignment |

| 191.8 | C=O (Aldehyde) |

| 158.5 | C-OH |

| 140.5 | C-C(CH₃)₃ |

| 129.5 | C-CHO |

| 125.0 | Ar-CH |

| 34.5 | -C (CH₃)₃ |

| 30.0 | -C(CH₃ )₃ |

Note: This data is for an analogue and serves as an illustrative example.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further elucidate the complex structure of this compound and its analogues, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the benzophenone (B1666685), it would show correlations between adjacent aromatic protons on the unsubstituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be instrumental in definitively assigning the proton signals to their corresponding carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show a correlation between the aromatic protons on the di-t-butyl-hydroxyphenyl ring and the carbonyl carbon, confirming the connectivity of the two main moieties of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the carbonyl group (C=O) of the benzophenone moiety would give rise to a strong, sharp absorption band typically in the range of 1650-1630 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. The characteristic bending vibrations for the tert-butyl groups would also be present.

The table below lists the expected characteristic FT-IR absorption bands for a similar compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3500 | O-H stretch | Phenolic -OH |

| ~2950 | C-H stretch | sp³ C-H (t-butyl) |

| ~1680 | C=O stretch | Aldehyde C=O |

| ~1600, 1480 | C=C stretch | Aromatic ring |

Note: This data is for an analogue and serves as an illustrative example.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₂₁H₂₆O₂), HRMS would provide an exact mass measurement with a high degree of accuracy. This precise mass can then be used to confirm the molecular formula of the synthesized compound, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing the electronic structure of molecules like this compound. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. In benzophenone derivatives, the primary chromophore is the benzoyl group, where the carbonyl group is conjugated with the phenyl rings. This extended π-system gives rise to characteristic electronic transitions.

The UV spectrum of benzophenone and its substituted analogues typically displays two main types of absorption bands:

π → π* Transitions: These are high-intensity absorptions, usually occurring at shorter wavelengths (e.g., 240-290 nm). They arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π* Transitions: These are lower-intensity, forbidden transitions that appear at longer wavelengths (e.g., 330-350 nm). mdpi.com They involve the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.

The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment. In this compound, the substituents—two bulky tertiary-butyl groups and a hydroxyl group—exert significant electronic and steric effects. The electron-donating hydroxyl group can cause a bathochromic (red) shift in the π → π* transition. Conversely, in polar, protic solvents, hydrogen bonding between the solvent and the carbonyl oxygen can lead to a hypsochromic (blue) shift of the n → π* transition, as the solvent stabilizes the non-bonding orbital, increasing the energy gap for the transition. scialert.net

Research on substituted benzophenones shows that both electron-donating and electron-withdrawing substituents can cause a bathochromic shift. nih.gov For instance, the UV spectrum of benzophenone in n-Heptane shows bands at 248.2 nm (π → π) and 346.6 nm (n → π). mdpi.com Introducing a hydroxyl group, as in 4-hydroxybenzophenone, shifts these bands. The specific λmax values for this compound are influenced by this substitution pattern and the steric hindrance from the t-butyl groups, which can affect the planarity of the molecule and the extent of conjugation.

| Compound | Solvent | λmax (nm) (π → π) | λmax (nm) (n → π) |

|---|---|---|---|

| Benzophenone | n-Heptane | 248.2 mdpi.com | 346.6 mdpi.com |

| Benzophenone | Ethanol | 252.2 mdpi.com | 334.0 mdpi.com |

| 4-Hydroxybenzophenone | n-Heptane | 250.4 mdpi.com | 332.0 mdpi.com |

| 3,5-Di-t-butyl-4-hydroxybenzaldehyde | Water (0.1N NaOH) | 232, 290 chemwhat.com | - |

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Vibrational spectroscopy, particularly Raman spectroscopy, provides detailed information about the molecular structure, bonding, and functional groups within a molecule. tandfonline.com It is complementary to infrared (IR) spectroscopy and is especially useful for studying symmetric vibrations and vibrations of non-polar bonds, which are often weak in IR spectra. For this compound, Raman spectroscopy can be used to probe key structural features.

The Raman spectrum is characterized by shifts in the frequency of scattered light, corresponding to the vibrational modes of the molecule. Key vibrational modes for this compound include:

C=O Stretch: The carbonyl stretching vibration is a strong and characteristic band, typically appearing in the 1630-1680 cm⁻¹ region for conjugated ketones. Its exact position is sensitive to conjugation and hydrogen bonding.

O-H Stretch: The phenolic hydroxyl group gives rise to a stretching vibration, usually observed in the 3200-3600 cm⁻¹ range. The presence of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen would lead to a broader band at a lower frequency.

Aromatic C=C Stretches: The phenyl rings exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H Stretches: Vibrations from the aromatic C-H bonds appear around 3000-3100 cm⁻¹, while those from the aliphatic C-H bonds of the t-butyl groups are found in the 2850-3000 cm⁻¹ range.

t-Butyl Group Vibrations: The bulky t-butyl groups have characteristic bending and rocking modes at lower frequencies.

Studies on related hindered phenols and benzaldehydes provide insight into the expected Raman shifts. For example, the Raman spectrum of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde has been documented, providing a reference for the vibrational modes associated with the substituted phenolic ring. chemicalbook.com The steric hindrance from the t-butyl groups ortho to the hydroxyl group can influence the conformation of the molecule, affecting the vibrational frequencies of the phenyl rings and the carbonyl group. researchgate.net

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the phenyl rings. |

| Aliphatic C-H Stretch | 2850 - 3000 | From the methyl groups of the t-butyl substituents. |

| Carbonyl (C=O) Stretch | 1630 - 1680 | Position is sensitive to electronic effects and conjugation. |

| Aromatic Ring (C=C) Stretch | 1400 - 1600 | Multiple bands are typically observed. |

| Phenolic C-O Stretch | ~1260 unige.ch | Sensitive to hydrogen bonding. unige.ch |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for studying species with one or more unpaired electrons, such as free radicals. wikipedia.org Hindered phenols like this compound are effective radical scavengers, and upon oxidation (e.g., via chemical reaction or photolysis), they form relatively stable phenoxyl radicals. ESR spectroscopy is the primary method for detecting and characterizing these radical species. rsc.org

The ESR spectrum provides two key pieces of information:

The g-factor: This is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, the g-factor is typically close to that of a free electron (g ≈ 2.0023). Deviations from this value provide information about spin-orbit coupling and the distribution of the unpaired electron in the molecule. wikipedia.org In phenoxyl radicals, the spin density on the oxygen atom is a major contributor to the g-tensor. tandfonline.com

Hyperfine Coupling (hfc): This arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹H). The splitting pattern and the magnitude of the hyperfine coupling constants (measured in Gauss or MHz) reveal the distribution of the unpaired electron's spin density across the molecule.

For the phenoxyl radical derived from this compound, the bulky t-butyl groups at the ortho positions sterically protect the radical center, increasing its stability. The unpaired electron is delocalized over the π-conjugated framework of the aromatic ring. nih.gov ESR studies of similar hindered phenoxyl radicals show that the largest hyperfine couplings are typically from the protons at the meta positions of the ring. High-frequency ESR techniques can provide higher resolution, allowing for the precise determination of the g-tensor components (gₓ, gᵧ, g₂) which relate to the radical's spatial structure. tandfonline.comtandfonline.com

| Radical Species | g-factor | Hyperfine Coupling Constants (aH in Gauss) |

|---|---|---|

| 2,4,6-Tri-t-butylphenoxyl | ~2.0045 | aH(meta) ≈ 1.8 G |

| Phenoxyl radical from α-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-tert-butylnitrone | gₓ=2.0076, gᵧ=2.0051, g₂=2.0025 nih.gov | Hyperfine structure caused by the nitrogen nucleus at the para-position. nih.gov |

Theoretical and Computational Chemistry Approaches to 3,5 Di T Butyl 4 Hydroxybenzophenone Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between computational cost and accuracy. For 3,5-Di-t-butyl-4-hydroxybenzophenone, DFT calculations can elucidate fundamental properties that govern its chemical behavior.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, researchers can calculate the ground-state optimized geometry. alljournals.cnnih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. For this compound, the bulky tert-butyl groups sterically influence the orientation of the benzoyl group relative to the phenolic ring.

Once the geometry is optimized, the electronic structure can be analyzed. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For phenolic antioxidants, the HOMO is typically localized on the phenolic ring and the hydroxyl group, indicating this is the primary site for electron donation.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| O-H Bond Length | Length of the hydroxyl bond on the phenolic ring. | ~0.97 Å |

| C=O Bond Length | Length of the carbonyl double bond in the benzophenone (B1666685) moiety. | ~1.24 Å |

| Dihedral Angle (Ring-Ring) | Torsional angle between the phenolic ring and the second phenyl ring. | ~45-55° |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. | ~4.0 eV |

Prediction of Spectroscopic Parameters (e.g., UV-Vis, IR)

DFT calculations are instrumental in predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is a standard method for calculating electronic excitation energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. mdpi.comchemrxiv.org The calculations provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net For benzophenone derivatives, characteristic absorptions are expected due to π→π* and n→π* electronic transitions associated with the aromatic rings and the carbonyl group. chemrxiv.org

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching of the phenolic O-H bond or the C=O bond, aiding in the interpretation of experimental spectra. chemrxiv.org

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| UV-Vis (TD-DFT) | λmax,1 | ~340-360 nm | π→π* transition |

| λmax,2 | ~280-300 nm | n→π* transition | |

| IR | ν(O-H) | ~3600-3650 cm-1 (free) | Phenolic hydroxyl stretch |

| ν(C=O) | ~1640-1660 cm-1 | Carbonyl stretch |

Thermodynamic Parameters of Antioxidant Mechanisms (e.g., Bond Dissociation Enthalpies (BDE), Ionization Potentials (IP))

The antioxidant activity of phenolic compounds like this compound primarily proceeds through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT). DFT calculations can quantify the thermodynamics of these pathways. unec-jeas.com

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical. The key thermodynamic parameter is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates that the hydrogen atom can be abstracted more easily, signifying higher antioxidant activity. researchgate.netnih.gov

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step mechanism that begins with the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. The initial step is governed by the Ionization Potential (IP), which is the energy required to remove an electron from the molecule. A lower IP facilitates this electron transfer. unec-jeas.com

DFT calculations have been shown to provide BDE and IP values that are in good agreement with experimental results for a wide range of phenolic compounds. nih.govustc.edu.cn For this compound, the bulky tert-butyl groups provide steric hindrance that enhances the stability of the resulting phenoxyl radical, which in turn lowers the O-H BDE.

| Parameter | Antioxidant Mechanism | Description | Typical Calculated Value (kcal/mol) |

|---|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Enthalpy change for the homolytic cleavage of the O-H bond. | 78-82 |

| Ionization Potential (IP) | Single Electron Transfer (SET-PT) | Energy required to remove one electron from the molecule. | 150-160 |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comnih.gov

Predictive Models for Antioxidant Efficacy

QSAR models are developed to predict the antioxidant capacity of novel or untested compounds. nih.govcore.ac.uk For phenolic antioxidants, a QSAR model is typically built by correlating experimental antioxidant activity data (e.g., IC50 values from a DPPH assay) with a set of calculated molecular descriptors. mdpi.com These descriptors can include:

Electronic Descriptors: HOMO/LUMO energies, ionization potential, electron affinity.

Thermodynamic Descriptors: Bond Dissociation Enthalpy (BDE).

Steric/Topological Descriptors: Molecular weight, volume, surface area, and shape indices.

By applying statistical methods like multiple linear regression or machine learning algorithms, a predictive equation is generated. mdpi.com Such models can rapidly screen large libraries of virtual compounds to identify promising candidates with high predicted antioxidant efficacy, thereby guiding synthetic efforts. univ-biskra.dz

| Component | Description | Example for this compound |

|---|---|---|

| Dependent Variable | The experimental antioxidant activity to be predicted. | pEC50 (negative log of the half-maximal effective concentration) |

| Independent Variables (Descriptors) | Calculated structural or electronic properties of the molecule. | O-H BDE, HOMO Energy, Molecular Lipophilicity (logP) |

| Statistical Method | Algorithm used to correlate the variables. | Partial Least Squares (PLS), Artificial Neural Networks (ANN) |

| Model Output | A mathematical equation predicting activity from descriptors. | pEC50 = c0 + c1(BDE) + c2(EHOMO) + ... |

Design of Novel Compounds with Optimized Photostabilizing Properties

Benzophenone derivatives are widely used as photostabilizers in polymers and other materials because they can absorb harmful UV radiation and dissipate the energy as heat. QSPR models can be employed to design new benzophenone-based compounds with enhanced photostabilizing properties. nih.govdocumentsdelivered.com

In this context, the property to be predicted is the compound's ability to absorb UV light efficiently and remain stable over long exposure times. The molecular descriptors used in these QSPR models often include:

Calculated λmax from TD-DFT.

Oscillator strength (f).

HOMO-LUMO gap.

Excited state energies and lifetimes.

By establishing a robust QSPR model, researchers can perform in silico modifications to the this compound scaffold—for example, by adding different substituent groups—and predict how these changes will affect its photostabilizing performance. This computational pre-screening allows for the rational design of novel, more effective photostabilizers before undertaking expensive and time-consuming synthesis and testing.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of this compound at the atomic level. These simulations provide insights into the dynamic interactions and conformational landscapes that govern its function, particularly within complex environments like polymer matrices. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing detailed information about intermolecular forces, molecular arrangements, and structural flexibility.

Simulation of Interactions within Polymer Matrices

Molecular dynamics simulations are instrumental in elucidating the nature and strength of interactions between this compound and various polymer matrices. These simulations can predict how the molecule disperses within a polymer, the preferred sites of interaction, and the binding energies involved. Such information is crucial for designing stable polymer formulations and understanding the mechanisms of action of additives like UV stabilizers.

In a typical simulation, a model system is constructed consisting of one or more molecules of this compound embedded in a block of polymer chains. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. The system is then allowed to evolve over time, and the resulting trajectories are analyzed to extract meaningful thermodynamic and structural data.

Key interactions that can be quantified include:

Hydrogen Bonding: The hydroxyl group on the benzophenone moiety can act as a hydrogen bond donor, forming specific interactions with electronegative atoms (like oxygen or nitrogen) present in the polymer backbone or side chains. The strength and lifetime of these hydrogen bonds are critical for the compatibility and retention of the additive within the polymer.

π-π Stacking: The aromatic rings of the benzophenone can engage in π-π stacking interactions with aromatic moieties within the polymer structure, further influencing the local arrangement and stability of the system.

The binding energy between this compound and the polymer can be calculated to predict its compatibility. A more negative binding energy typically indicates a more favorable interaction and better miscibility.

| Polymer Matrix | Average Binding Energy (kcal/mol) | Dominant Interaction Type | Average Hydrogen Bond Count |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | -15.8 | Hydrogen Bonding, Van der Waals | 1.2 |

| Polypropylene (PP) | -8.2 | Van der Waals | 0.1 |

| Polycarbonate (PC) | -12.5 | Van der Waals, π-π Stacking | 0.5 |

Analysis of Conformational Flexibility and Stability

The presence of the bulky tert-butyl groups imposes significant steric hindrance, which influences the preferred orientation of the phenyl rings. nih.govsci-hub.se The twist angle between the two rings is a critical parameter, affecting the extent of π-conjugation across the molecule. scialert.netresearchgate.net The intramolecular hydrogen bonding potential between the hydroxyl group and the carbonyl oxygen can also play a role in stabilizing certain conformations. nih.govresearchgate.net

MD simulations can be used to generate a potential energy surface as a function of key dihedral angles. From this surface, low-energy conformations and the transition states connecting them can be identified. This analysis provides insights into the molecule's rigidity and the likelihood of it adopting specific shapes under different conditions.

The stability of different conformers can be quantified by their relative energies. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of atomic positions during a simulation can also provide measures of conformational stability and local flexibility, respectively. nih.gov

| Conformational Parameter | Value | Description |

|---|---|---|

| Phenyl Ring Twist Angle (τ) | 55° ± 10° | The dihedral angle between the two phenyl rings. |

| Rotational Barrier (Phenyl-Carbonyl) | 3-5 kcal/mol | The energy required to rotate one of the phenyl rings around its bond to the carbonyl carbon. |

| Most Stable Conformer Energy | -450.7 kcal/mol | The potential energy of the lowest energy conformation found during the simulation. |

| Hydroxyl Group Torsion Angle | 180° (anti) | The preferred orientation of the hydroxyl hydrogen with respect to the phenyl ring. |

Structure Activity Relationship Studies Within 3,5 Di T Butyl 4 Hydroxybenzophenone Scaffolds

Impact of Steric Hindrance on Phenolic Antioxidant Activity

The antioxidant activity of phenolic compounds is intrinsically linked to their ability to donate a hydrogen atom from the hydroxyl group, thereby neutralizing free radicals. In the case of 3,5-Di-t-butyl-4-hydroxybenzophenone, the two bulky tertiary-butyl groups positioned ortho to the hydroxyl group create significant steric hindrance. This steric shielding has a profound and multifaceted impact on the molecule's antioxidant properties.

The primary role of these t-butyl groups is to enhance the stability of the resulting phenoxyl radical formed after hydrogen donation. By sterically encumbering the radical center, these bulky groups prevent it from participating in undesirable side reactions, such as dimerization or further oxidation, thus increasing its efficacy as a radical scavenger. researchgate.net The structure of the antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a related hindered phenol (B47542), shows significant strain between the ortho tert-butyl groups and the phenolic OH group, highlighting this crowded environment. nih.gov

However, this steric hindrance can also present a trade-off. While it stabilizes the phenoxyl radical, excessive bulk can impede the approach of a large or sterically demanding free radical to the hydroxyl group, potentially slowing down the rate of the hydrogen atom transfer (HAT) reaction. researchgate.net The antioxidant activity is therefore a delicate balance between the stability of the phenoxyl radical and the accessibility of the hydroxyl proton. The 3,5-di-t-butyl substitution pattern is widely recognized as an optimal arrangement for many antioxidant applications, providing substantial stability to the radical without excessively compromising the reaction rate with common free radicals.

Influence of Substituent Effects on Radical Scavenging Efficiency

The efficiency of radical scavenging in derivatives of this compound is significantly modulated by the electronic properties of substituents on the benzophenone (B1666685) moiety. These effects are primarily understood through their influence on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen atom donation, leading to enhanced radical scavenging activity via the HAT mechanism.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) and amino (-NH2) when attached to the phenyl rings of the benzophenone core, can donate electron density to the aromatic system. This increased electron density helps to stabilize the phenoxyl radical formed upon hydrogen donation, thereby lowering the O-H BDE. kuleuven.be Consequently, derivatives bearing EDGs are generally expected to exhibit superior radical scavenging activity. kuleuven.beresearchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and cyano (-CN) pull electron density away from the aromatic ring. This destabilizes the resultant phenoxyl radical, which in turn increases the O-H BDE, making hydrogen donation less favorable and thus reducing the radical scavenging efficiency. kuleuven.be

The following table summarizes the expected impact of various substituents on the antioxidant activity of the this compound scaffold based on general principles of physical organic chemistry.

| Substituent Group | Electronic Effect | Impact on O-H BDE | Expected Radical Scavenging Efficiency |

| -OCH3 (Methoxy) | Electron-Donating | Decrease | Increased |

| -NH2 (Amino) | Electron-Donating | Decrease | Increased |

| -CH3 (Methyl) | Electron-Donating | Decrease | Increased |

| -Cl (Chloro) | Weakly Electron-Withdrawing | Slight Increase | Decreased |

| -NO2 (Nitro) | Strongly Electron-Withdrawing | Increase | Significantly Decreased |

These relationships can often be quantified using Hammett sigma constants, which provide a measure of the electron-donating or -withdrawing ability of a substituent. Linear correlations are frequently observed between these constants and parameters like BDE, ionization potential (IP), and proton affinity (PA), which are key determinants of antioxidant activity through different mechanisms (HAT, SET-PT, and SPLET respectively). researchgate.net

Contribution of the Benzophenone Moiety to UV Stability Across Derivatives

The benzophenone core is a well-established chromophore that provides inherent UV-absorbing properties to the this compound scaffold. This moiety is crucial for the molecule's function as a photostabilizer in various materials. The conjugated system of the two phenyl rings linked by a carbonyl group allows for the efficient absorption of UV radiation, particularly in the UVA and UVB regions of the spectrum. nih.govresearchgate.net

Upon absorption of UV energy, the benzophenone molecule is promoted to an excited electronic state. It can then dissipate this energy through non-radiative pathways, such as heat, preventing the energy from being transferred to and damaging the surrounding material. The presence of a hydroxyl group ortho to the carbonyl, as is common in many benzophenone-based UV absorbers, can further enhance photostability through a process called excited-state intramolecular proton transfer (ESIPT). In this mechanism, the excited molecule undergoes a rapid and reversible tautomerization, which provides an efficient channel for energy dissipation.

While the this compound itself does not have the ortho-hydroxyl on the benzoyl ring required for ESIPT, the fundamental UV absorption capability of the benzophenone structure is a key contributor to its stabilizing effect. Any modification to the benzophenone rings can alter the UV absorption profile. For instance, the addition of auxochromic groups like hydroxyl or methoxy can shift the maximum absorption wavelength (λmax) and increase the molar absorptivity, potentially broadening the range of UV protection. The inherent stability of the benzophenone structure under UV irradiation makes it a robust anchor for creating a range of UV-stabilizing antioxidants. collectionscanada.gc.ca

Elucidation of Synergistic Structural Features for Enhanced Performance

The high performance of this compound and its derivatives arises from a synergy between its two primary structural components: the sterically hindered phenolic group and the benzophenone moiety. This combination allows the molecule to function as a multifunctional stabilizer, providing both antioxidant and UV-protective properties.

The synergy can be described as follows:

Dual-Action Protection: The hindered phenolic part of the molecule is responsible for chemical stabilization by scavenging free radicals that are often generated by heat or residual catalyst activity during polymer processing and end-use. Simultaneously, the benzophenone part provides photophysical stabilization by absorbing harmful UV radiation, which is a primary initiator of polymer degradation. This dual functionality is highly desirable in stabilizing polymers like polyolefins and ABS resins. researchgate.netepa.gov

Radical Scavenging and Photostability: The free radicals terminated by the phenolic antioxidant are often generated through photo-oxidative processes initiated by UV light. By absorbing this UV light, the benzophenone moiety reduces the rate of radical formation in the first place, thus lessening the burden on the antioxidant function. This complementary action—preventing radical formation and scavenging those that do form—leads to a more effective and longer-lasting stabilization of the material.

This integration of two distinct stabilizing mechanisms into a single molecule represents a sophisticated approach to material protection, where the whole is greater than the sum of its parts.

Development of Computational Models for Structure-Performance Correlations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the performance of antioxidants like this compound and its derivatives. These models allow for the calculation of key quantum chemical descriptors that correlate directly with antioxidant activity. researchgate.net

The primary mechanisms of phenolic antioxidant action are:

Hydrogen Atom Transfer (HAT): The antioxidant donates its phenolic hydrogen to a free radical. The feasibility of this process is governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond.

Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton. This pathway is related to the Ionization Potential (IP) .

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant is first deprotonated, and the resulting anion then transfers an electron. This is related to the Proton Affinity (PA) .

DFT calculations can accurately predict these parameters for a range of derivatives. By systematically modifying the substituents on the this compound scaffold in silico, researchers can build quantitative structure-activity relationship (QSAR) models. These models establish mathematical correlations between calculated descriptors (like BDE, IP, PA) and experimentally observed antioxidant efficacy.

| Computational Parameter | Related Antioxidant Mechanism | Interpretation for High Activity |

| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Lower value indicates easier H-atom donation. |

| Ionization Potential (IP) | Single Electron Transfer-Proton Transfer (SET-PT) | Lower value indicates easier electron donation. |

| Proton Affinity (PA) | Sequential Proton Loss Electron Transfer (SPLET) | Lower value indicates easier proton loss. |

These computational models provide a powerful and cost-effective method for screening new potential antioxidant structures before undertaking their synthesis and experimental testing. kuleuven.be They offer deep insights into the electronic effects of different functional groups, guiding the rational design of novel stabilizers with enhanced performance tailored for specific applications. researchgate.net

Based on a comprehensive search for scientific literature and performance data, it is not possible to generate a thorough and detailed article on "this compound" that strictly adheres to the requested outline.

The available search results lack specific research findings, data tables, and performance evaluations—such as Oxidation Induction Time (OIT), Melt Flow Index (MFI), and spectroscopic analysis—for this particular compound in the context of Polyethylene (PE), Polypropylene (PP), and Polyolefin Elastomer (POE) stabilization.

While the chemical structure of this compound combines a hindered phenol moiety (known for antioxidant properties) and a benzophenone moiety (known for UV absorption), specific studies detailing its application and effectiveness in these polyolefins as per the structured outline could not be found. Therefore, generating an article with the required level of scientific accuracy and detail is not feasible without the necessary source data.

Advanced Applications in Polymer and Material Stabilization

Application in Coating Formulations and Adhesive Systems

There is no specific data available from the conducted research regarding the application of 3,5-Di-t-butyl-4-hydroxybenzophenone in coating and adhesive systems. Generally, additives with similar functional groups are used in these systems to enhance their stability and longevity. For instance, hindered phenolic antioxidants are incorporated into adhesives to prevent degradation at high temperatures during application and use. nih.gov UV absorbers are critical in coatings to protect against weathering effects such as gloss reduction, cracking, and color change. wikipedia.org

A related compound, Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate, which shares the hindered phenol (B47542) moiety, is noted for its use as an indirect food additive in adhesives and components of coatings. thegoodscentscompany.com However, this does not directly translate to the application or performance of this compound.

Durability Enhancement in Advanced Materials under Stress Conditions (e.g., Thermal, UV Irradiation)

Detailed research findings or data tables on the durability enhancement of advanced materials specifically using this compound under thermal and UV stress are not available in the searched literature.

Theoretically, the compound would function through a dual mechanism:

Thermal Stabilization : The 3,5-di-t-butyl-4-hydroxyphenyl group acts as a radical scavenger. At elevated temperatures, polymers can generate free radicals that lead to chain scission and degradation of material properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize these radicals, thus inhibiting the degradation process. This mechanism is characteristic of hindered phenolic antioxidants. mdpi.comcollectionscanada.gc.ca

UV Stabilization : The benzophenone (B1666685) core is a well-known chromophore that absorbs UV radiation. Upon absorbing UV light, the molecule is excited to a higher energy state and then dissipates this energy as heat through non-destructive chemical pathways, returning to its ground state. This process protects the polymer matrix from the damaging effects of UV radiation, which can break chemical bonds and lead to discoloration, embrittlement, and loss of mechanical strength. researchgate.net

A study on the thermal and photooxidative stabilization of polyolefin films compared the effects of novel stabilizers derived from 2-hydroxybenzophenone (B104022) and 3,5-di-tert-butyl-4-hydroxybenzoic acid. nih.gov While this research highlights the relevance of the core chemical structures, it does not provide specific data for this compound.

The table below illustrates the general functions of the chemical groups present in the target compound, which are responsible for stabilization, though specific performance data for the compound itself is unavailable.

| Functional Moiety | Stabilization Type | Mechanism of Action | Protected Material Properties |

| Hindered Phenol | Antioxidant (Thermal) | Free radical scavenging | Mechanical strength, color stability, melt viscosity |

| Benzophenone | UV Absorber | Absorption and dissipation of UV radiation as heat | Color fastness, gloss retention, prevention of cracking and chalking |

Interactive Data Table: General Properties of Stabilizer Classes

| Stabilizer Class | Primary Function | Typical Application | Mechanism |

|---|---|---|---|

| Hindered Phenolic Antioxidants | Thermal Stability | Plastics, Adhesives, Lubricants | Hydrogen donation to neutralize free radicals |

| Benzophenones | UV Protection | Coatings, Plastics, Cosmetics | Absorption of UV radiation and energy dissipation |

Future Research Directions and Novel Derivative Development

Design and Synthesis of Next-Generation Multifunctional Antioxidant/UV Stabilizer Additives

The core strength of 3,5-Di-t-butyl-4-hydroxybenzophenone lies in its inherent multifunctionality. Future research aims to amplify this by designing single-molecule additives that offer comprehensive protection against various degradation pathways. The development of hybrid stabilizers that combine different mechanisms, such as antioxidant and UV absorption, is a key trend. numberanalytics.com This approach simplifies polymer formulations and can lead to synergistic effects, where the combined protective action is greater than the sum of the individual components.

Research is focused on synthesizing novel derivatives that fine-tune the molecule's properties. For instance, modifying the core structure by introducing different functional groups can enhance thermal stability, improve compatibility with specific polymer matrices, or increase antioxidant efficiency. phantomplastics.commdpi.com Studies have shown that even subtle changes, such as adding an oxygen atom para to the hydroxyl group (akin to the structure of Vitamin E), can significantly boost antioxidant activity. phantomplastics.com Another strategy involves creating reactive derivatives that can be covalently bonded to the polymer backbone. This "locking in" of the stabilizer prevents its loss over time through leaching or migration, dramatically improving the long-term durability of the material. strath.ac.uk

Furthermore, combining the sterically hindered phenol (B47542) moiety with other stabilizing groups, such as sulfur-containing compounds or metal deactivators, can produce highly effective multifunctional additives. rbhltd.com These molecules can simultaneously scavenge free radicals, absorb UV radiation, and deactivate metal ions that can catalyze degradation. rbhltd.comnih.gov

Table 1: Investigated Synthetic Modifications for Multifunctional Additives

| Modification Strategy | Target Property Enhancement | Potential Derivative Structure Example |

|---|---|---|

| Reactive Group Introduction | Covalent bonding to polymer, reduced migration | 3,5-di-tert-butyl-4-hydroxybenzyl cinnamate (B1238496) researchgate.net |

| Heterocyclic Integration | Enhanced antioxidant/pharmacological activity | Conjugates with heterocyclic compounds mdpi.com |

| Synergistic Moiety Addition | Combined thermal and UV stability | Sterically hindered phenols with sulphur substituents rbhltd.com |

| Bio-inspired Modification | Increased antioxidant efficiency | Introduction of para-oxygen or other electron-donating groups phantomplastics.com |

Exploration of Sustainable and Bio-based Precursors for Synthesis

In response to growing environmental concerns, a significant research thrust is the development of sustainable synthesis routes for polymer additives. numberanalytics.com This involves utilizing renewable, bio-based precursors to replace traditional petrochemical feedstocks. nih.gov Research has demonstrated the potential of natural phenolic compounds, such as 4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid, which can be sourced from biomass, as foundational molecules for creating effective antioxidants. mdpi.com

The future synthesis of this compound derivatives could leverage similar strategies. For example, researchers are exploring the use of lignocellulose and vegetal oil components to create sterically hindered phenols. semanticscholar.org This approach not only reduces the carbon footprint of the additive but also aligns with the principles of a circular economy. The challenge lies in developing efficient and economically viable chemo-enzymatic or catalytic processes to convert these bio-based raw materials into high-performance additives. The goal is to produce molecules that match or exceed the performance of existing fossil-based products like Irganox 1076, a widely used industrial antioxidant. mdpi.com

Advanced Computational Modeling for Accelerated Material Design and Performance Prediction

Advanced computational modeling has become an indispensable tool for accelerating the design and development of new materials. researchgate.net Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow researchers to predict the structural, electronic, and spectral properties of novel benzophenone (B1666685) derivatives before they are synthesized in the lab. nih.govscribd.com This in-silico approach saves significant time and resources by screening large libraries of virtual compounds to identify the most promising candidates.

For derivatives of this compound, computational models can predict key performance indicators such as:

UV Absorption Spectra: TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax) and the intensity of absorption, ensuring the designed molecule targets the most damaging portions of the UV spectrum. researchgate.net Studies show that substituent type and position on the benzophenone rings directly influence whether the absorption occurs in the UVA or UVB range. researchgate.netnih.gov

Antioxidant Activity: Quantum chemistry methods can provide insights into the antioxidant mechanism, such as the bond dissociation enthalpy of the phenolic hydroxyl group, which is a key indicator of its ability to scavenge free radicals.

Molecular Geometry and Stability: DFT is a reliable method for optimizing the geometry of benzophenone derivatives, which is crucial for understanding their interaction within a polymer matrix. scribd.comacs.org

These computational tools provide a powerful platform for establishing structure-property relationships, enabling a more targeted and efficient design of next-generation stabilizers. scribd.com

Table 2: Key Parameters Predicted by Computational Modeling for Benzophenone Derivatives

| Modeling Technique | Predicted Property | Relevance to Performance |

|---|---|---|

| DFT (Density Functional Theory) | Optimized molecular geometry | Affects compatibility and distribution in polymers nih.gov |

| TD-DFT (Time-Dependent DFT) | UV absorption maxima (λmax) | Customizes protection for UVA or UVB ranges researchgate.net |

| Quantum Chemistry | HOMO/LUMO energy levels | Indicates electronic transition characteristics and reactivity researchgate.net |

| Quantum Chemistry | Bond Dissociation Enthalpy (BDE) | Predicts radical scavenging efficiency (antioxidant activity) |

Expansion of Applications Beyond Traditional Polymer Stabilization

While the primary application of this compound is in polymer stabilization, its unique chemical structure opens doors to a range of advanced applications. The benzophenone scaffold is ubiquitous in medicinal chemistry, with derivatives showing potential as anticancer and anti-inflammatory agents. nih.gov Similarly, the hindered phenol group is a well-established antioxidant pharmacophore. mdpi.com The combination of these two moieties in a single molecule suggests potential for developing novel multifunctional agents for treating conditions where oxidative stress is a key factor. nih.govnih.gov

In the realm of materials science, derivatives of 2-hydroxybenzophenone (B104022) are being explored for their unique photophysical properties, such as Excited-State Intramolecular Proton Transfer (ESIPT). frontiersin.orgnih.gov This phenomenon leads to dual emission and tunable emission colors that are dependent on excitation energy. frontiersin.org Such characteristics are highly desirable for applications in:

Data storage and information encryption nih.gov

Anti-counterfeiting technologies frontiersin.org

Organic light-emitting devices (OLEDs) and sensors nih.gov

Future research will likely focus on designing derivatives of this compound that exhibit these advanced optical or biological properties, thereby expanding their use into high-value sectors beyond traditional plastics.

Development of Novel Characterization and Performance Assessment Methodologies

The development of novel, multifunctional additives requires parallel advancements in analytical techniques to accurately characterize them and assess their performance. mdpi.com The complex nature of polymer formulations, which can contain numerous additives, presents a significant analytical challenge. intertek.com

Future methodologies will focus on providing a more detailed understanding of the stabilizer's behavior within the polymer matrix. Advanced characterization techniques are crucial for understanding the structure-property relationships that govern performance. numberanalytics.com

Key areas for development include:

High-Resolution Imaging: Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) can be used to study the distribution of the additive on the micro- and nanoscale, which is critical for its effectiveness. numberanalytics.com

Advanced Spectroscopy and Chromatography: A combination of techniques is essential for comprehensive analysis. rsc.orgnrel.gov Gas chromatography/mass spectrometry (GC/MS) is used for volatile additives, while High-Performance Liquid Chromatography (HPLC) can quantify low levels of additives. intertek.com Spectroscopic methods like Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) help identify the chemical structure of the additives and their degradation products. intertek.com

Performance Evaluation under Realistic Conditions: While accelerated aging tests (e.g., UV exposure, oven aging) are standard, there is a need for methodologies that more accurately predict long-term performance under real-world service conditions. numberanalytics.com This includes developing models that account for complex environmental stressors. mdpi.com Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA) are used to evaluate the impact of additives on the mechanical and thermal properties of the final product. tainstruments.com

Table 3: Advanced Methodologies for Additive Characterization and Performance Assessment

| Methodology | Purpose | Information Gained |

|---|---|---|

| Chromatography (HPLC, GC-MS) | Identification and Quantification | Determines the concentration and identity of additives and their degradation products. intertek.com |

| Spectroscopy (FT-IR, NMR) | Structural Identification | Confirms the chemical structure of novel synthesized additives. intertek.com |

| Microscopy (SEM, AFM) | Distribution Analysis | Visualizes how the additive is dispersed within the polymer matrix. numberanalytics.com |

| Thermal Analysis (DSC, TGA) | Thermal Stability Assessment | Measures the effect of the additive on the polymer's thermal properties and degradation temperature. tainstruments.com |

| Mechanical Testing (DMA) | Mechanical Performance Evaluation | Assesses the impact of the additive on the material's strength, durability, and flexibility. tainstruments.com |

| Accelerated Aging Tests | Long-term Durability Prediction | Simulates the effects of environmental exposure (UV, heat) to evaluate stabilizer effectiveness. numberanalytics.com |

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing derivatives of 3,5-Di-t-butyl-4-hydroxybenzophenone, and how can reaction yields be optimized?

- Methodology : A typical synthesis involves reacting 2,6-di-t-butyl-4-methoxymethylphenol with benzocycloalkanones under reflux in methanol with potassium hydroxide as a catalyst. Optimizing reaction time (4–6 hours) and temperature (60–80°C) improves yields. Post-reaction purification via recrystallization in n-hexane enhances product purity .

- Key Data : Yields range from 70–85% depending on substituent compatibility. For example, 2,2-bis(3,5-di-t-butyl-4-hydroxybenzyl)-4-chloro-2,3-dihydroinden-1-one was synthesized in 82% yield .

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

- Methodology : Use a combination of ¹H-NMR, ¹³C-NMR, FT-IR, and elemental analysis. For example, the phenolic -OH group in derivatives shows a characteristic FT-IR peak at ~3400 cm⁻¹. NMR data (e.g., δ 1.4 ppm for t-butyl protons) and carbon counts (e.g., 17 carbons in the parent compound) confirm structural fidelity .

- Validation : Elemental analysis should align with theoretical values (e.g., C: 73.34%, H: 9.41% for C₁₇H₂₆O₃) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antioxidant efficacy data for this compound in polymer stabilization studies?

- Methodology : Perform comparative kinetic studies under controlled conditions (e.g., oxygen radical absorbance capacity assays). Conflicting data may arise from variations in polymer matrix composition or UV exposure protocols. Standardize test parameters (e.g., 25°C, 60% humidity) and use ESR spectroscopy to quantify radical scavenging activity .

- Case Study : Discrepancies in oxidation induction times (OIT) for polypropylene films were resolved by isolating degradation pathways (thermo-oxidative vs. photo-oxidative) .

Q. How can computational modeling predict the interaction of this compound with reactive oxygen species (ROS) in biological systems?

- Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDE) of the phenolic O-H group. Lower BDE (<85 kcal/mol) correlates with higher antioxidant activity. Molecular dynamics simulations can model ROS scavenging in lipid bilayers or protein environments .

- Data Insight : The compound’s bulky t-butyl groups sterically hinder ROS access, reducing efficacy in crowded biological matrices compared to in vitro assays .

Q. What role does substituent positioning play in modulating the UV absorption properties of this compound for photostability applications?

- Methodology : Synthesize analogs with varying substituents (e.g., methoxy, chloro) and analyze UV-Vis spectra. The parent compound shows λₘₐₓ at 290–320 nm due to π→π* transitions. Electron-withdrawing groups (e.g., -Cl) redshift absorption, enhancing UV-B blocking .

- Experimental Design : Compare photodegradation rates of polycarbonate films doped with derivatives under accelerated UV weathering (e.g., QUV testing) .

Data Analysis & Reproducibility

Q. How can researchers address batch-to-batch variability in synthetic yields of this compound derivatives?

- Methodology : Implement reaction monitoring via HPLC or GC-MS to identify intermediate bottlenecks. Statistical tools (e.g., Design of Experiments) optimize parameters like catalyst loading (0.5–2 mol%) and solvent polarity .

- Case Study : Variability in 2,2-bis(3,5-di-t-butyl-4-hydroxybenzyl)benzocycloalkanone synthesis was minimized by controlling moisture levels (<50 ppm) in tetrahydrofuran .

Q. What analytical techniques differentiate degradation byproducts of this compound in environmental samples?

- Methodology : Use LC-QTOF-MS for non-targeted screening. Key degradation products include quinone methides (m/z 278.39) and t-butyl-cleaved fragments (m/z 165.12). Compare fragmentation patterns with reference libraries .

Application-Specific Questions

Q. How does this compound enhance the thermal stability of epoxy resins compared to commercial antioxidants?

- Methodology : Conduct thermogravimetric analysis (TGA) under nitrogen. The compound increases decomposition onset temperatures by 20–30°C via radical scavenging. Compare with BHT (butylated hydroxytoluene), which degrades above 200°C .

Q. What modifications improve the biocompatibility of this compound for biomedical applications (e.g., drug delivery systems)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.